molecular formula C35H63Al3N10O24 B13835029 CID 102601828

CID 102601828

Cat. No.: B13835029
M. Wt: 1088.9 g/mol
InChI Key: IOWNKDLUECGNJI-YDXSIYMFSA-I
Attention: For research use only. Not for human or veterinary use.
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Description

The compound with the identifier “CID 102601828” is a chemical substance that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is characterized by its specific molecular structure, which allows it to participate in a variety of chemical reactions and exhibit distinct biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 102601828 involves a series of chemical reactions that are carefully controlled to ensure the purity and yield of the final product. The synthetic route typically begins with the selection of appropriate starting materials, which undergo a series of transformations including condensation, cyclization, and functional group modifications. Reaction conditions such as temperature, pressure, and the use of catalysts are optimized to facilitate these transformations.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves the same fundamental chemical reactions as in the laboratory synthesis but is adapted to handle larger quantities of reactants and products. Industrial production also emphasizes the importance of process safety, waste management, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

CID 102601828 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: In this reaction, one functional group in the molecule is replaced by another, often facilitated by reagents such as halogens or nucleophiles.

Common Reagents and Conditions

The reactions of this compound are carried out under specific conditions to achieve the desired products. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under inert atmospheres to prevent unwanted side reactions. Substitution reactions may be catalyzed by transition metals or other catalysts to increase reaction efficiency.

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used For instance, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is used in studies related to enzyme inhibition, protein binding, and cellular signaling pathways.

    Medicine: CID 102601828 is investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: The compound is utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which CID 102601828 exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, the compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Properties

Molecular Formula

C35H63Al3N10O24

Molecular Weight

1088.9 g/mol

InChI

InChI=1S/5C7H12N2O4.3Al.4H2O/c5*1-4(10)9-5(7(12)13)2-3-6(8)11;;;;;;;/h5*5H,2-3H2,1H3,(H2,8,11)(H,9,10)(H,12,13);;;;4*1H2/q;;;;;+1;2*+2;;;;/p-5/t5*5-;;;;;;;/m00000......./s1

InChI Key

IOWNKDLUECGNJI-YDXSIYMFSA-I

Isomeric SMILES

CC(=O)N[C@@H](CCC(=O)N)C(=O)O[Al].CC(=O)N[C@@H](CCC(=O)N)C(=O)O[Al]OC(=O)[C@H](CCC(=O)N)NC(=O)C.CC(=O)N[C@@H](CCC(=O)N)C(=O)O[Al]OC(=O)[C@H](CCC(=O)N)NC(=O)C.O.O.O.O

Canonical SMILES

CC(=O)NC(CCC(=O)N)C(=O)O[Al].CC(=O)NC(CCC(=O)N)C(=O)O[Al]OC(=O)C(CCC(=O)N)NC(=O)C.CC(=O)NC(CCC(=O)N)C(=O)O[Al]OC(=O)C(CCC(=O)N)NC(=O)C.O.O.O.O

Origin of Product

United States

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